2-Chloropyridine-13C5

Beschreibung

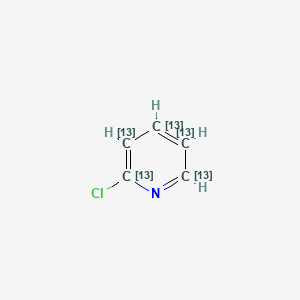

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro(2,3,4,5,6-13C5)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1+1,2+1,3+1,4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDGRDCXVWSXDC-CVMUNTFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=N[13C](=[13CH]1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747346 | |

| Record name | 2-Chloro(~13~C_5_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329835-57-5 | |

| Record name | 2-Chloro(~13~C_5_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Chloropyridine 13c5

Strategies for Efficient and Regioselective ¹³C Incorporation into the Pyridine (B92270) Ring System

The introduction of ¹³C atoms into the pyridine scaffold of 2-chloropyridine (B119429) can be achieved through several synthetic approaches. A primary strategy involves the construction of the pyridine ring from ¹³C-labeled precursors. This bottom-up approach allows for the precise placement (regioselectivity) of the isotopic labels. Common methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or other condensation reactions, can be adapted by utilizing starting materials enriched with ¹³C. For instance, ¹³C-labeled carbonyl compounds or ammonia derivatives can serve as the isotopic source. nih.gov

Another advanced strategy is the skeletal editing of an existing pyridine ring through a nitrogen-to-carbon exchange. researchgate.net This innovative method allows for the replacement of a nitrogen atom in a pyridine derivative with a ¹³C-labeled carbon atom, offering a novel route to core-labeled aromatic systems. nih.gov While complex, such techniques provide access to labeling patterns that are not easily achievable through traditional ring-synthesis methods.

The choice of strategy often depends on the desired labeling pattern and the availability of ¹³C-enriched starting materials. For uniform labeling across all five carbon positions of the pyridine ring in 2-Chloropyridine-¹³C₅, a synthesis built from precursors where all carbon atoms are ¹³C is the most direct approach.

Precursor Selection and Advanced Isotopic Enrichment Techniques

The selection of appropriate ¹³C-labeled precursors is a critical step in the synthesis of 2-Chloropyridine-¹³C₅. The isotopic purity of the final product is directly dependent on the enrichment level of these starting materials. Common precursors for pyridine ring synthesis that can be obtained in highly enriched ¹³C forms include labeled acetaldehydes, acrylates, and other small organic molecules.

Advanced isotopic enrichment techniques are employed to produce these precursors with high levels of ¹³C incorporation. These methods can range from chemical synthesis using ¹³C-labeled reagents to biological production where microorganisms are grown on a ¹³C-enriched medium. amerigoscientific.com The latter can be particularly effective for producing complex, uniformly labeled biomolecules that can then be chemically converted to the desired synthetic precursors.

For the synthesis of 2-Chloropyridine-¹³C₅, a plausible synthetic route would involve the use of ¹³C₅-glutaconaldehyde or a similarly fully labeled five-carbon chain that can be cyclized with a nitrogen source to form the pyridine ring prior to chlorination.

Optimization of Reaction Conditions for High Isotopic Purity and Chemical Yield

Maintaining isotopic purity throughout the synthetic sequence is paramount. Reaction conditions must be carefully optimized to prevent any isotopic scrambling or loss of the ¹³C label. This includes the judicious selection of catalysts, solvents, and reaction temperatures. For instance, reactions are often conducted under inert atmospheres to prevent side reactions that could compromise the integrity of the labeled compound.

The chlorination of the ¹³C₅-pyridine precursor to yield 2-Chloropyridine-¹³C₅ is a key step where optimization is crucial. Traditional methods for the chlorination of pyridine include reaction with chlorine gas or using reagents like phosphoryl chloride. wikipedia.orgnih.gov The conditions for this reaction must be controlled to ensure regioselective chlorination at the 2-position and to maximize the chemical yield without compromising the isotopic enrichment.

| Parameter | Condition | Rationale |

| Temperature | Controlled, often sub-ambient | To minimize side reactions and prevent isotopic scrambling. |

| Catalyst | Specific to the reaction | To enhance regioselectivity and improve reaction efficiency. |

| Solvent | Anhydrous and inert | To prevent unwanted reactions with water or other reactive species. |

| Reaction Time | Monitored closely | To ensure complete conversion while minimizing degradation of the product. |

This interactive table outlines key parameters that require optimization to achieve high isotopic purity and chemical yield in the synthesis of 2-Chloropyridine-13C5.

Advanced Separation and Purification Protocols for 2-Chloropyridine-¹³C₅

Following the synthesis, rigorous purification is necessary to isolate 2-Chloropyridine-¹³C₅ from any unreacted starting materials, byproducts, and unlabeled or partially labeled species. moravek.com The purity of the final compound is essential for its intended applications, as impurities can interfere with experimental results. moravek.com

Advanced chromatographic techniques are the primary methods used for the purification of isotopically labeled compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the desired labeled compound from impurities with high resolution. The choice between these techniques depends on the volatility and thermal stability of the compound.

To confirm the chemical identity and isotopic purity of the final product, a combination of analytical techniques is employed. Nuclear magnetic resonance (NMR) spectroscopy is particularly valuable for confirming the positions and extent of ¹³C labeling. Mass spectrometry (MS) is used to determine the molecular weight and confirm the isotopic enrichment of the 2-Chloropyridine-¹³C₅.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation of the target compound from non-volatile impurities. |

| Gas Chromatography (GC) | Purification of volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and determination of isotopic labeling pattern. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. |

This interactive table summarizes the advanced separation and purification protocols employed to ensure the high purity of this compound.

Advanced Spectroscopic Characterization and Mechanistic Elucidation Utilizing 2 Chloropyridine 13c5

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloropyridine-13C5

NMR spectroscopy of this compound benefits immensely from the near 100% abundance of 13C at all five carbon positions of the pyridine (B92270) ring. This enrichment overcomes the primary limitation of natural abundance 13C NMR—low sensitivity (1.1% natural abundance)—and enables a suite of advanced experiments for comprehensive structural and dynamic characterization. nih.gov

The presence of adjacent 13C nuclei in this compound allows for the direct measurement of one-bond (¹JCC), two-bond (²JCC), and three-bond (³JCC) carbon-carbon coupling constants. These J-coupling values are highly sensitive to the electronic environment and geometric arrangement of the coupled nuclei.

¹JCC Coupling: One-bond 13C-13C coupling constants are primarily influenced by the hybridization of the carbon atoms and the bond order. For the aromatic pyridine ring, these values provide insight into the delocalization of electrons and the relative strengths of the C-C bonds within the ring. Variations in ¹JCC can indicate localized electronic effects induced by the chloro and nitrogen substituents. nih.gov

²JCC and ³JCC Coupling: Longer-range coupling constants are dependent on the dihedral angles and the nature of the intervening atoms, providing critical conformational information. nih.govosti.govrsc.org

13C-X Coupling: Coupling between the 13C nuclei and heteroatoms, such as the ring nitrogen (¹JCN, ²JCN) and the chlorine atom (¹JCCI), offers further electronic insights. The ¹JCN value, for instance, is related to the hybridization of the nitrogen atom and the nature of its lone pair of electrons.

These coupling constants can be measured with high precision due to the isotopic labeling and compared with values calculated using Density Functional Theory (DFT) to validate theoretical models of the molecule's structure and electronic distribution. nih.govrsc.orgnih.gov

| Coupling Constant Type | Interacting Nuclei | Typical Information Gained |

|---|---|---|

| ¹J | ¹³C - ¹³C | Bond order, hybridization, electron density |

| ²J / ³J | ¹³C - ¹³C | Dihedral angles, molecular conformation |

| ¹J / ²J | ¹³C - ¹⁵N | Nitrogen hybridization, electronic structure at N |

| ¹J | ¹³C - ³⁵/³⁷Cl | Nature of the C-Cl bond, electronic effects of Cl |

Two-dimensional (2D) NMR experiments are particularly powerful when applied to fully labeled compounds like this compound, providing unambiguous mapping of atomic connectivity. slideshare.netwikipedia.org

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): This experiment directly observes 13C-13C correlations through one-bond couplings. In this compound, this technique provides a definitive carbon-skeleton map, tracing the connectivity of all five carbon atoms in the pyridine ring. The high abundance of 13C overcomes the extremely low sensitivity that makes this experiment impractical for unlabeled compounds. slideshare.nethuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). wikipedia.org For this compound, an HSQC spectrum would show correlations between C3-H3, C4-H4, C5-H5, and C6-H6, allowing for the unequivocal assignment of both ¹H and ¹³C chemical shifts.

Together, these experiments provide a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra and a detailed map of the molecule's covalent structure. creative-biostructure.com

| 2D NMR Experiment | Type of Correlation Detected | Application to this compound |

|---|---|---|

| INADEQUATE | ¹³C - ¹³C (one bond) | Directly maps the connectivity of the five-carbon pyridine ring skeleton. |

| HSQC | ¹H - ¹³C (one bond) | Assigns each proton to its directly attached carbon atom. |

| HMBC | ¹H - ¹³C (multiple bonds) | Confirms connectivity across the ring by showing 2- and 3-bond correlations. |

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to investigate time-dependent molecular processes, such as conformational changes or chemical exchange. The 13C nucleus, with its wide range of chemical shifts, serves as a sensitive probe for such dynamic events. nih.gov While 2-chloropyridine (B119429) is a rigid aromatic ring, 13C labeling is invaluable for studying its interactions and any restricted rotations or dynamic equilibria in more complex systems where this moiety is incorporated. The sharp, strong signals from the 13C5 core would allow for precise monitoring of changes in chemical shifts or line broadening, indicating the onset of dynamic processes on the NMR timescale.

The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, which can be perturbed by the surrounding solvent. nih.govresearchgate.net By measuring the 13C NMR spectrum of this compound in a variety of solvents with different polarities and hydrogen-bonding capabilities, one can probe intermolecular interactions.

For example, a hydrogen-bond-donating solvent could interact with the nitrogen lone pair, causing a significant change in the chemical shifts of the adjacent C2 and C6 carbons. Similarly, aromatic stacking interactions with solvents like benzene-d6 would induce shifts due to anisotropy effects. nih.gov The precise measurement of these solvent-induced shifts across all five labeled carbon atoms provides a detailed picture of the molecule's interaction field.

| Solvent Type | Potential Interaction with 2-Chloropyridine | Expected Effect on ¹³C Chemical Shifts |

|---|---|---|

| Aprotic, Nonpolar (e.g., CCl₄) | Minimal specific interactions | Serves as a baseline measurement. |

| Aprotic, Polar (e.g., Acetone-d₆) | Dipole-dipole interactions | General shifts due to solvent polarity. |

| Protic (e.g., Methanol-d₄) | Hydrogen bonding at the nitrogen atom | Significant downfield shifts, especially for C2 and C6. |

| Aromatic (e.g., Benzene-d₆) | π-stacking interactions | Anisotropic shifts (upfield or downfield) depending on geometry. |

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about a molecule's mass and its fragmentation pattern upon ionization. The full isotopic labeling in this compound offers unique advantages for MS analysis, particularly in clarifying fragmentation mechanisms.

In a mass spectrometer, molecules are ionized and often break apart into characteristic fragment ions. libretexts.org The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio.

Isotopic Distribution: The molecular ion (M+) peak of unlabeled 2-chloropyridine (C₅H₄ClN) appears as a characteristic pattern due to the natural abundances of 13C (~1.1%) and the two isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which give rise to M+ and M+2 peaks in a ~3:1 ratio. For this compound ([¹³C₅]H₄ClN), the entire isotopic cluster is shifted to a higher mass. The monoisotopic peak will be significantly more intense relative to subsequent peaks arising from other heavy isotopes (like ¹⁵N or ²H), simplifying spectral interpretation. uhasselt.befu-berlin.de This known isotopic signature makes it an excellent internal standard for quantitative studies. nih.gov

Fragmentation Pathways: The key advantage of the 13C5 label is in tracking the carbon atoms during fragmentation. When the molecular ion breaks apart, the mass of any carbon-containing fragment will be higher by the number of 13C atoms it retains. researchgate.netgre.ac.uk This allows for the unambiguous determination of which parts of the parent molecule are lost and which are retained in each fragment ion. For example, a common fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN). In the labeled compound, this would correspond to the loss of H¹³CN, resulting in a fragment that is four mass units heavier than the corresponding fragment from the unlabeled compound. By analyzing the masses of all fragment ions, a complete and verified fragmentation pathway can be constructed. nih.govnih.gov

| Species | Formula | Expected Monoisotopic Mass (m/z) for ³⁵Cl | Notes |

|---|---|---|---|

| Unlabeled Molecular Ion | [C₅H₄³⁵ClN]⁺ | 113.00 | Natural abundance carbon. |

| Labeled Molecular Ion | [¹³C₅H₄³⁵ClN]⁺ | 118.02 | Five ¹³C atoms increase the mass by ~5 amu. |

| Unlabeled Fragment (Loss of HCN) | [C₄H₃³⁵Cl]⁺ | 86.00 | Common fragmentation pathway. |

| Labeled Fragment (Loss of H¹³CN) | [¹³C₄H₃³⁵Cl]⁺ | 90.01 | Confirms the loss of one carbon and one nitrogen atom. |

High-Resolution Mass Spectrometry for Precise Isotopic Purity Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for unequivocally determining the isotopic purity of 2-Chloropyridine-¹³C₅. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide the mass accuracy and resolving power necessary to distinguish between the ¹³C-labeled isotopologue and its unlabeled counterpart, as well as any partially labeled species. researchgate.netalmacgroup.com The precise mass difference between the fully labeled (¹³C₅) and the natural abundance molecule is significant, allowing for their baseline separation in the mass spectrum.

The determination of isotopic purity involves the accurate mass measurement of the molecular ions corresponding to 2-Chloropyridine-¹³C₅ and any residual 2-Chloropyridine. The theoretical exact mass of the monoisotopic peak for the unlabeled compound ([¹²C₅H₄³⁵ClN]⁺) is approximately 113.0087 m/z, while the fully labeled compound ([¹³C₅H₄³⁵ClN]⁺) has a theoretical exact mass of approximately 118.0254 m/z. HRMS can easily resolve these ions, whereas lower resolution instruments might struggle to separate them from other potential isobaric interferences. nih.gov

The quantification of isotopic purity is achieved by comparing the integrated peak areas of the extracted ion chromatograms (EICs) for each isotopologue. almacgroup.com A crucial step in this process is the correction for the natural isotopic abundance of ¹³C, ³⁷Cl, and other elements in the unlabeled precursor materials, which can contribute to peaks at M+1, M+2, etc. researchgate.net By calculating the ratio of the corrected ion intensities, a precise percentage of isotopic enrichment can be determined.

Table 1: Illustrative HRMS Data for Isotopic Purity Assessment of 2-Chloropyridine-¹³C₅

| Isotopologue Species | Theoretical Exact Mass (m/z) | Observed m/z | Mass Error (ppm) | Relative Intensity (%) | Calculated Purity Contribution |

| Unlabeled (¹²C₅) | 113.0087 | 113.0085 | -1.77 | 0.45 | 0.45% (Impurity) |

| Partially Labeled (¹³C₄¹²C₁) | 117.0221 | 117.0219 | -1.71 | 0.62 | 0.62% (Impurity) |

| Fully Labeled (¹³C₅) | 118.0254 | 118.0253 | -0.85 | 98.93 | 98.93% (Enrichment) |

Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Force Field Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure and bonding characteristics of 2-Chloropyridine-¹³C₅. These methods probe the discrete vibrational energy levels of the molecule, which are dependent on the masses of the constituent atoms and the stiffness of the chemical bonds connecting them. libretexts.org For a molecule like 2-chloropyridine, which has C₂ᵥ point-group symmetry, there are 27 possible vibrational modes, all of which are Raman active, while 24 are IR active. aps.org

The analysis of the IR and Raman spectra allows for the characterization of specific functional groups and skeletal vibrations within the molecule. For instance, C-H stretching, C-C and C-N ring stretching, C-Cl stretching, and various in-plane and out-of-plane bending modes can be identified. aps.orgresearchgate.net

This experimental data is critical for the development and refinement of a molecular force field. A force field is a mathematical model that describes the potential energy of the molecule as a function of its atomic coordinates. iku.edu.tr By adjusting the force constants (parameters that represent bond stiffness) within the model to reproduce the experimentally observed vibrational frequencies, a highly accurate representation of the intramolecular forces can be achieved. The use of isotopically labeled 2-Chloropyridine-¹³C₅ is paramount in this process, as it provides an independent set of experimental data to validate and constrain the force field without altering the electronic structure of the molecule. libretexts.orgiku.edu.tr

Isotopic Shifts in Vibrational Modes for Detailed Vibrational Assignment

The substitution of five ¹²C atoms with heavier ¹³C isotopes in 2-Chloropyridine-¹³C₅ induces predictable shifts in its vibrational frequencies. This phenomenon, known as an isotopic shift, is a powerful tool for the definitive assignment of vibrational modes. libretexts.org According to the principles of molecular vibrations, the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Replacing a lighter isotope with a heavier one increases the reduced mass, resulting in a decrease—or downshift—in the vibrational frequency. libretexts.orgosti.gov

This effect is not uniform across all vibrational modes. Modes that involve significant displacement of the carbon atoms, such as the pyridine ring breathing mode or C-C stretching vibrations, exhibit the most substantial isotopic shifts. Conversely, modes dominated by the motion of other atoms, like C-H or C-Cl stretching, are affected to a lesser extent.

By comparing the IR and Raman spectra of natural abundance 2-chloropyridine with that of 2-Chloropyridine-¹³C₅, researchers can unambiguously assign specific spectral bands to their corresponding molecular motions. cdnsciencepub.com For example, a band that shifts significantly upon ¹³C₅ labeling can be confidently assigned to a skeletal mode of the pyridine ring. This detailed assignment is crucial for a complete understanding of the molecule's dynamics and serves as a rigorous test for the accuracy of theoretical models, such as those derived from force field analysis or quantum chemical calculations. osti.gov

Table 2: Representative Isotopic Shifts in Vibrational Frequencies for 2-Chloropyridine vs. 2-Chloropyridine-¹³C₅

| Vibrational Mode Assignment | 2-Chloropyridine (¹²C₅) Frequency (cm⁻¹) | 2-Chloropyridine-¹³C₅ (Predicted) Frequency (cm⁻¹) | Predicted Isotopic Shift (Δν, cm⁻¹) |

| C-H Stretch | ~3070 | ~3068 | -2 |

| C=C/C=N Ring Stretch | ~1575 | ~1545 | -30 |

| C=C/C=N Ring Stretch | ~1460 | ~1428 | -32 |

| C-H In-plane Bend | ~1145 | ~1120 | -25 |

| Ring Breathing | ~995 | ~965 | -30 |

| C-Cl Stretch | ~720 | ~715 | -5 |

Reactivity and Reaction Pathways Involving 2 Chloropyridine 13c5 As a Mechanistic Probe

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloropyridine-¹³C₅

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings. The use of 2-chloropyridine-¹³C₅ allows for in-depth studies of the mechanism of these reactions.

Kinetic Isotope Effect (KIE) Studies on Nucleophilic Attack and Leaving Group Departure

The kinetic isotope effect (KIE) is a measure of the change in reaction rate when an atom in the reactant is replaced with one of its isotopes. wikipedia.org In the context of 2-chloropyridine-¹³C₅, ¹³C KIEs provide valuable information about the bond-breaking and bond-forming steps in the rate-determining step of an SNAr reaction.

Recent studies have utilized ¹³C KIEs to distinguish between concerted and stepwise SNAr mechanisms. For a concerted mechanism, where nucleophilic attack and leaving group departure occur in a single step, a significant primary ¹³C KIE is expected at the carbon atom undergoing substitution (Cipso). montana.edu In contrast, a stepwise mechanism, which proceeds through a Meisenheimer complex intermediate, may exhibit a smaller KIE for the initial nucleophilic attack, with the magnitude depending on whether this step or the subsequent leaving group departure is rate-limiting. researchgate.netresearchgate.net

For instance, computational studies have predicted different KIE values for concerted versus stepwise pathways in SNAr-like reactions. montana.edu Experimental measurements of ¹³C KIEs, often performed using natural abundance substrates and advanced NMR techniques, can then be compared to these theoretical predictions to support a particular mechanistic hypothesis. chemrxiv.orgharvard.edu The magnitude of the KIE can also offer insights into the structure of the transition state, indicating whether it is more reactant-like or product-like. nih.govprinceton.edu

Mechanistic Interrogation of SNAr Pathways with ¹³C Labeling

The incorporation of a ¹³C label in the pyridine (B92270) ring of 2-chloropyridine (B119429) allows for the direct tracking of the carbon skeleton throughout the reaction. This is particularly useful in distinguishing between different possible SNAr pathways. For example, in reactions where rearrangements or ring-opening and closing events might occur, the final position of the ¹³C label in the product can provide definitive evidence for or against such pathways.

One classic example where isotopic labeling has been crucial is in ruling out or confirming the involvement of symmetric intermediates. If a reaction proceeds through a symmetrical intermediate, the ¹³C label would be expected to scramble between two or more positions in the product. The absence of such scrambling would indicate that the reaction proceeds through a more direct, non-symmetrical pathway.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.govlibretexts.org 2-Chloropyridine-¹³C₅ is an excellent substrate for probing the mechanisms of these important transformations.

Tracing of Carbon-Carbon Bond Formation Mechanisms Using ¹³C Labeling

The use of ¹³C-labeled 2-chloropyridine in cross-coupling reactions such as the Suzuki, Stille, Negishi, and Buchwald-Hartwig reactions allows for the direct observation of the carbon-carbon bond-forming step. libretexts.orgnih.govresearchgate.net The mechanism of these reactions generally involves an oxidative addition, transmetalation, and reductive elimination sequence. nih.gov

By analyzing the ¹³C NMR or mass spectrometry data of the products, researchers can confirm that the new carbon-carbon bond is formed at the site of the original carbon-chlorine bond. scispace.comrsc.orgresearchgate.net This is particularly important in complex systems where side reactions or rearrangements could potentially occur. For instance, in the Suzuki coupling of 2-chloropyridines, ¹³C labeling can verify the direct coupling pathway and rule out alternative mechanisms. uwindsor.ca

Recent research has focused on distinguishing between different mechanisms of the initial oxidative addition step. For example, computational and experimental ¹³C KIE studies have been used to differentiate between a three-centered concerted mechanism and a nucleophilic displacement (SNAr-like) mechanism for the oxidative addition of aryl halides to palladium(0) complexes. montana.educhemrxiv.org It has been shown that the mechanism can be influenced by the nature of the ligand, the substrate, and the coordination number of the palladium catalyst. montana.educhemrxiv.org For 2-chloropyridine, a displacement mechanism is often favored due to the stabilizing interaction between the palladium center and the nitrogen atom of the pyridine ring. montana.educhemrxiv.org

Ligand and Catalyst Effects on Isotopic Scrambling and Rearrangements

The ligands coordinated to the metal center play a crucial role in determining the reactivity and selectivity of cross-coupling reactions. nih.gov ¹³C labeling of 2-chloropyridine can be employed to investigate the influence of different ligands on the reaction mechanism, specifically looking for any isotopic scrambling or rearrangements that might occur.

Isotopic scrambling, where the ¹³C label moves to a different position in the product than expected, can be indicative of reversible reaction steps or the involvement of symmetric intermediates. For example, if a reversible oxidative addition occurs, the ¹³C-labeled 2-chloropyridine could potentially undergo scrambling before the productive cross-coupling takes place. The absence of such scrambling provides evidence for an irreversible oxidative addition step under the given reaction conditions.

Furthermore, certain catalyst systems might promote side reactions or rearrangements. By using a ¹³C-labeled substrate, any unexpected products can be more easily identified and characterized, providing valuable insights into the decomposition pathways of the catalyst or the reactivity of the intermediates. This information is critical for the development of more robust and selective catalyst systems for the cross-coupling of challenging substrates like 2-chloropyridines. nih.gov

Applications of 2 Chloropyridine 13c5 in Advanced Scientific Research

Precursor for the Synthesis of Isotopic Analogs of Complex Molecules

One of the primary applications of 2-Chloropyridine-13C5 is its use as a starting material, or precursor, for the synthesis of more complex molecules containing a stable isotope label. researchgate.net The pyridine (B92270) ring is a common structural motif in many biologically active compounds and functional materials. By incorporating the 13C5-labeled pyridine core, researchers can create isotopic analogs of target molecules, enabling detailed investigation of their mechanisms of action, metabolic pathways, and interactions within biological systems. researchgate.netscience.gov

The synthesis often involves nucleophilic substitution reactions where the chlorine atom at the 2-position is displaced, a common reaction for 2-chloropyridines. wikipedia.org This allows for the attachment of various functional groups and the construction of elaborate molecular architectures. For instance, a synthetic pathway might involve the lithiation of [13C5]2-chloropyridine followed by coupling with another reactant to build the carbon skeleton of the desired complex molecule. researchgate.net This method provides a direct route to introducing a stable isotope label into a specific part of a larger structure.

Chemical probes are essential tools for interrogating biological systems. olemiss.edu When these probes are isotopically labeled, they allow for precise studies of molecular interactions, such as those between a ligand and its receptor or a substrate and its enzyme. This compound serves as a key building block in the synthesis of such labeled probes.

By using the 13C5-labeled precursor, scientists can construct probes that bind to specific biological targets, like G-protein-coupled receptors or enzymes implicated in disease. mdpi.comresearchgate.net The stable isotope label does not typically alter the probe's biological activity but enables its detection and quantification in complex biological samples using mass spectrometry. This is particularly useful in in vitro binding assays and enzyme inhibition studies. For example, a labeled probe can help determine binding affinities (Kd), dissociation rates, and the mechanism of inhibition without the need for radioactive materials. dokumen.pub Research in proteomics has utilized chloropyridine-based probes to study the oxidation of cysteine residues in proteins, a key post-translational modification. researchgate.netnih.gov

Table 1: Examples of Labeled Probes and Their Research Applications

| Probe Type | Label | Precursor Example | Research Application | Finding |

|---|---|---|---|---|

| Receptor Ligand Analog | Fluorescence & Isotope | Labeled TAK779 Analog | Investigating chemokine receptor (CCR5) binding. mdpi.com | Probes can penetrate cell membranes and localize to specific cellular structures. mdpi.com |

| Enzyme Substrate Mimic | Isotope (13C, 15N) | This compound | Studying the active site and mechanism of cholinesterases. joseroda.com | The binding mode of inhibitors can be elucidated through molecular modeling, guided by experimental data from labeled compounds. joseroda.com |

Stable isotope labeled (SIL) compounds are the gold standard for internal standards in quantitative mass spectrometry. musechem.comacanthusresearch.com this compound can be used to synthesize SIL internal standards for a wide array of analytes. These standards are chemically identical to the analyte of interest but have a different mass due to the 13C isotopes. acanthusresearch.com

In practice, a known quantity of the SIL internal standard is added to a sample (e.g., a cell culture extract for metabolomics, a protein digest for proteomics, or a water sample for environmental analysis) at the beginning of the sample preparation process. Because the standard and the analyte behave identically during extraction, purification, and ionization, any sample loss or variation will affect both equally. musechem.com By measuring the ratio of the analyte's mass spectrometry signal to the standard's signal, highly accurate and precise quantification can be achieved. This method effectively corrects for matrix effects, where other components in the sample can suppress or enhance the analyte's signal, leading to more reliable and reproducible data. musechem.comacanthusresearch.com This approach is widely used in quantitative proteomics, metabolomics, and the analysis of environmental contaminants. researchgate.net

Tracers in Environmental Fate and Abiotic Degradation Studies (e.g., in soil, water systems, excluding living organisms)

Understanding the fate of pollutants in the environment is critical for assessing their risk and developing remediation strategies. This compound is an ideal tracer for studying the environmental fate and degradation of chlorinated pyridine compounds, which are known environmental contaminants found in industrial wastewater, rivers, and even drinking water. nih.govpharmaffiliates.com The unlabeled compound, 2-chloropyridine (B119429), is known to be relatively resistant to biodegradation and can persist in soil and anoxic water systems for extended periods. wikipedia.orgnih.gov

By introducing this compound into a controlled environmental system, such as a soil microcosm or a water reactor, scientists can track its movement, partitioning between different environmental compartments (water, soil, air), and transformation over time. The 13C5 label allows researchers to distinguish the tracer and its degradation products from naturally occurring organic compounds in the sample matrix, enabling unambiguous identification and quantification via mass spectrometry.

Chlorinated pyridines can undergo abiotic degradation through processes like photolysis (degradation by light) and reaction with naturally occurring reactive species, such as hydroxyl radicals. nih.gov However, these processes can be slow, and the degradation products are often unknown. wikipedia.org Using this compound allows for the precise monitoring of these abiotic pathways.

For example, studies on the unlabeled compound suggest an atmospheric half-life of about 62 days due to reaction with photochemically-produced hydroxyl radicals. nih.gov By using the 13C5-labeled analog in laboratory simulations, the resulting transformation products would also be labeled, making them easily identifiable. This allows for the construction of a complete degradation pathway, identifying transient intermediates and stable end-products. This information is crucial for predicting the long-term environmental impact of these pollutants. Research has shown that while some chlorinated pyridines are resistant to degradation, they can be formed as persistent intermediate products from the breakdown of other pollutants, a process that can be confirmed using isotopic tracers. nih.gov

Table 2: Environmental Fate Parameters of 2-Chloropyridine

| Parameter | Value/Observation | Significance for Tracer Studies | Source |

|---|---|---|---|

| Biodegradation | Resistant; >30 days for complete degradation in soil/liquid media. | Highlights the importance of studying slower abiotic degradation pathways, for which a tracer is essential. | wikipedia.org |

| Volatilization from Water | Expected to be significant; estimated half-life of 2.5 days (river) and 22 days (lake). | A 13C5 tracer can help quantify the extent of volatilization versus degradation or sorption. | nih.gov |

| Abiotic Degradation (Air) | Estimated atmospheric half-life of ~62 days via reaction with hydroxyl radicals. | Labeled studies can confirm this pathway and identify the resulting products in simulated atmospheric conditions. | nih.gov |

Isotopic tracing with this compound provides unparalleled insight into the specific chemical mechanisms of pollutant transformation. By following the fate of the carbon-13 atoms, researchers can determine exactly how the molecule is altered in the environment.

For instance, if the pyridine ring is broken during degradation, the 13C label will be distributed among the resulting fragments. Mass spectrometric analysis can then help to piece together the structures of these fragments, revealing the specific bonds that were cleaved. This level of detail is nearly impossible to obtain with unlabeled compounds due to the complexity of environmental matrices. This mechanistic understanding is vital for developing predictive models of pollutant behavior and for designing effective remediation technologies that target specific transformation pathways.

Computational and Theoretical Investigations of 2 Chloropyridine 13c5

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2-Chloropyridine-13C5, these methods can predict how isotopic substitution influences its geometry and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mahendrapublications.com It is particularly effective for predicting the ground-state geometries and vibrational frequencies of molecules. In the case of this compound, DFT calculations can provide a detailed picture of its three-dimensional structure. The substitution of 12C with the heavier 13C isotope is expected to cause subtle but measurable changes in bond lengths and angles due to the altered zero-point vibrational energy.

Vibrational frequency calculations are especially sensitive to isotopic substitution. The frequencies of vibrational modes involving the carbon atoms will be lower in this compound compared to its unlabeled counterpart. This isotopic shift is a direct consequence of the increased mass of the carbon atoms and can be accurately predicted by DFT methods. These theoretical predictions are crucial for interpreting experimental infrared (IR) and Raman spectra.

Table 1: Illustrative DFT-Calculated Geometrical Parameters and Vibrational Frequencies for 2-Chloropyridine (B119429) and this compound

| Parameter | 2-Chloropyridine | This compound | Isotopic Shift |

| Bond Lengths (Å) | |||

| C2-Cl | 1.735 | 1.734 | -0.001 |

| C2-N | 1.338 | 1.338 | 0.000 |

| C2-C3 | 1.385 | 1.384 | -0.001 |

| C3-C4 | 1.390 | 1.389 | -0.001 |

| C4-C5 | 1.388 | 1.387 | -0.001 |

| C5-C6 | 1.392 | 1.391 | -0.001 |

| C6-N | 1.340 | 1.340 | 0.000 |

| Bond Angles (degrees) | |||

| N-C2-Cl | 115.8 | 115.8 | 0.0 |

| C3-C2-N | 123.5 | 123.5 | 0.0 |

| Vibrational Frequencies (cm-1) | |||

| Ring Breathing Mode | 995 | 975 | -20 |

| C-Cl Stretch | 750 | 748 | -2 |

| C-H In-plane Bend | 1280 | 1270 | -10 |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.

For a more precise understanding of isotopic effects on spectroscopic parameters, high-level ab initio calculations are employed. aps.orgacademie-sciences.fr Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more accurate description of electron correlation compared to DFT. These calculations are essential for predicting subtle isotopic effects on properties like nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants.

The substitution of 12C with 13C in this compound will directly impact the 13C NMR spectrum. High-level ab initio calculations can predict the changes in chemical shifts of the carbon atoms due to the altered electronic environment and vibrational averaging. These theoretical predictions can aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic structure.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, simulations can map out the energy landscape and identify the transition states, providing insights into the reaction kinetics and the influence of isotopic labeling.

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. researchgate.netrsc.orgrsc.org By mapping the PES for a reaction involving this compound, chemists can identify the minimum energy pathways from reactants to products. This includes locating stable intermediates and the transition states that connect them. The study of the PES is crucial for understanding the step-by-step mechanism of a reaction. For instance, in a nucleophilic aromatic substitution reaction at the C2 position, the PES would reveal the energy profile for the formation and breakdown of the Meisenheimer complex.

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.orgrutgers.eduprinceton.edu Equilibrium isotope effects (EIEs) are the corresponding changes in the equilibrium constant. rutgers.edu Theoretical calculations are highly effective in predicting both KIEs and EIEs.

For a reaction where a bond to one of the carbon atoms in this compound is broken or formed in the rate-determining step, a primary KIE is expected. The magnitude of this KIE can be calculated from the vibrational frequencies of the reactant and the transition state, which are obtained from quantum chemical calculations. Comparing the theoretically predicted KIEs with experimental values provides a powerful means to validate a proposed reaction mechanism. rutgers.edu

Table 2: Illustrative Predicted Kinetic Isotope Effects for a Hypothetical Reaction of this compound

| Reaction Step | Type of KIE | Calculated k12C/k13C | Hypothetical Experimental k12C/k13C |

| C-Cl bond cleavage | Primary | 1.045 | 1.042 ± 0.005 |

| Nucleophilic attack at C4 | Secondary | 1.010 | 1.008 ± 0.003 |

| Proton abstraction from C6 | Primary | 1.038 | 1.035 ± 0.004 |

Note: The data in this table is illustrative and represents a hypothetical scenario for demonstrating the application of KIE predictions.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions Involving the Labeled Compound

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time. These simulations are particularly useful for studying the influence of the solvent and other intermolecular interactions on the properties and reactivity of this compound.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. By simulating this compound in a box of solvent molecules, one can study how the solvent organizes around the solute and how this solvation structure affects its conformation and dynamics. rsc.orgrsc.org

These simulations can reveal details about specific intermolecular interactions, such as hydrogen bonding between the pyridine (B92270) nitrogen and protic solvent molecules, or π-π stacking interactions between pyridine rings in concentrated solutions. Understanding these interactions is crucial for interpreting experimental observations in solution and for predicting how the solvent can influence reaction rates and equilibria.

Future Directions and Emerging Research Avenues for 2 Chloropyridine 13c5 Research

Novel Synthetic Strategies for Enhanced Isotopic Yield and Cost-Effectiveness

The widespread use of fully labeled heterocycles like 2-Chloropyridine-¹³C₅ is currently hampered by the high cost and often low yields of their multi-step syntheses. Future research is focused on developing more efficient and economical synthetic routes.

Current research points towards two promising avenues: building the labeled ring from simple ¹³C sources and late-stage isotope exchange reactions. One innovative strategy involves starting with highly cost-effective sources of carbon-13, such as elemental ¹³C or calcium carbide (Ca¹³C₂), and constructing the pyridine (B92270) ring from these fundamental building blocks. researchgate.net This "bottom-up" approach, while complex, avoids the expensive process of starting with larger, pre-labeled molecules.

A complementary and highly promising strategy involves the late-stage isotopic labeling of pre-formed pyridine rings. Recent advances have demonstrated that pyridine rings can be opened to form intermediates like N-Trifluoromethylsulfonyl (NTf)-Zincke imines. nih.govchemrxiv.org These intermediates can then be ring-closed using a labeled nitrogen source (e.g., ¹⁵NH₄Cl) to incorporate a new atom into the ring. nih.govchemrxiv.org Future work could adapt this methodology to perform a carbon-for-carbon exchange or, more plausibly, to build the ring from a labeled precursor fragment, thereby incorporating the five ¹³C atoms in the final, ring-closing step. The advantage of this method is the potential for high isotope incorporation late in the synthetic sequence, which is more efficient and atom-economical. chemrxiv.org

| Synthetic Strategy | Description | Potential Advantages | Challenges |

| De Novo Synthesis from ¹³C Precursors | Construction of the pyridine ring from simple, inexpensive ¹³C-labeled starting materials like Ca¹³C₂ or H¹³COOH. researchgate.netrsc.org | Utilizes the most cost-effective ¹³C sources; allows for precise placement of labels. | Often requires lengthy, multi-step syntheses and development of new reaction pathways. |

| Late-Stage Isotope Exchange via Ring Opening/Closing | Involves the chemical opening of an existing pyridine ring to an intermediate (e.g., Zincke imine) followed by recyclization with a ¹³C-labeled fragment. nih.govchemrxiv.org | Higher overall efficiency by introducing the expensive isotope at a late stage; applicable to complex molecules. | Requires development of specific ring-opening and closing protocols for carbon isotope incorporation. |

Integration with Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

The presence of five ¹³C nuclei makes 2-Chloropyridine-¹³C₅ an ideal substrate for detailed mechanistic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. Future research will increasingly integrate its use with advanced in situ techniques that monitor reactions as they happen inside the NMR tube.

In situ NMR and Infrared (IR) spectroscopy allow for the direct observation and characterization of transient intermediates, activated complexes, and catalyst resting states that are invisible to standard analysis of a completed reaction. lew.ronih.gov For example, in a reaction involving 2-Chloropyridine-¹³C₅, researchers could directly observe the disappearance of the starting material's ¹³C NMR signals and the simultaneous appearance of new signals corresponding to a short-lived intermediate, providing direct evidence of its existence and structure. nih.gov

A particularly exciting emerging area is the use of hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE). nih.govmdpi.com SABRE can enhance NMR signals by several orders of magnitude, making it possible to detect low-concentration species in real-time. nih.govmdpi.comacs.org Applying SABRE to reactions of 2-Chloropyridine-¹³C₅ would enable the monitoring of catalytic cycles with unprecedented sensitivity, potentially revealing previously unobservable mechanistic details. nih.govacs.org

| Spectroscopic Technique | Information Provided | Advantage for ¹³C₅-Labeled Compounds | Emerging Application |

| In Situ ¹³C NMR Spectroscopy | Real-time structural information, reaction kinetics, identification of intermediates. lew.ro | Unambiguous tracking of all carbon atoms in the pyridine ring; observation of ¹³C-¹³C coupling provides structural constraints. nih.gov | Standard for mechanistic investigation. |

| In Situ IR Spectroscopy | Real-time monitoring of changes in bond vibrations (e.g., C=N, C-Cl). nih.gov | Complements NMR by providing information on functional group transformations. | Used in tandem with NMR for a more complete picture of the reaction coordinate. researchgate.net |

| SABRE Hyperpolarization | Dramatically enhances NMR signal intensity. nih.govmdpi.comacs.org | Enables detection of very low concentrations of intermediates and products in real-time; increases throughput. | Real-time monitoring of catalytic reactions with low catalyst loading. nih.govacs.org |

| Mass Spectrometry (MS) | Identification of products and intermediates based on mass-to-charge ratio. | The M+5 mass shift provides a clear and unambiguous signal for tracking the labeled pyridine moiety. | Used in tandem with LC for high-throughput screening. nih.gov |

Exploration of New Catalytic Transformations Leveraging ¹³C Labeling for Mechanistic Insight

2-Chloropyridine (B119429) is a common substrate in a variety of powerful catalytic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) used to form new carbon-carbon and carbon-nitrogen bonds. researchgate.netrsc.org However, the precise mechanisms of these reactions can be complex and subject to debate. Using 2-Chloropyridine-¹³C₅ as a substrate provides a definitive method for resolving these mechanistic questions.

By tracking the fate of all five labeled carbons throughout a catalytic cycle, researchers can gain fundamental insights. For instance, in a palladium-catalyzed reaction, the ¹³C₅ label would allow for the direct observation of the oxidative addition product and follow the pyridine ring through transmetalation and reductive elimination steps. researchgate.netnih.gov This can help determine the rate-limiting step, identify catalyst decomposition pathways, or reveal unexpected side reactions.

Future research will involve using 2-Chloropyridine-¹³C₅ to:

Validate or disprove proposed catalytic cycles for new and existing transformations.

Study the kinetics of individual steps within a catalytic reaction by monitoring the concentration of labeled intermediates. researchgate.net

Probe for reversible versus irreversible steps in a reaction pathway. nih.gov

Design more efficient catalysts by identifying and mitigating pathways that lead to catalyst deactivation or unwanted byproducts.

| Catalytic Reaction | Mechanistic Question to Address with 2-Chloropyridine-¹³C₅ |

| Suzuki Coupling | Is reductive elimination the rate-limiting step? Does the pyridine ring undergo any unexpected rearrangements on the metal center? |

| Buchwald-Hartwig Amination | What is the nature of the active palladium-amine complex? How does ligand structure affect the rate of C-N bond formation? researchgate.net |

| Heck Reaction | What is the precise mechanism of carbopalladation and β-hydride elimination involving the labeled pyridine scaffold? rsc.org |

| C-H Activation | Can the ¹³C₅ label be used to track intramolecular migration or scrambling of the pyridine ring during a directed C-H functionalization reaction? |

Development of High-Throughput Screening Methodologies for Labeled Compound Reactivity and Selectivity

High-throughput screening (HTS) is a cornerstone of modern drug discovery and catalyst development, allowing for the rapid testing of thousands of compounds or reaction conditions. medchemexpress.combmglabtech.com The unique mass of 2-Chloropyridine-¹³C₅ makes it an ideal tool for developing novel HTS workflows, particularly those based on mass spectrometry.

In a typical setup, 2-Chloropyridine-¹³C₅ could be reacted against a large library of potential coupling partners or under a wide array of different catalytic conditions in a multi-well plate format. bmglabtech.com The resulting mixtures can then be rapidly analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The product derived from the labeled starting material will have a unique mass that is 5 units higher than any unlabeled counterpart, making it easy to detect and quantify even in complex mixtures. This allows for the rapid and simultaneous assessment of both reactivity (how much product is formed) and selectivity (which product is formed if multiple outcomes are possible).

Future research in this area will focus on designing integrated HTS systems that leverage labeled substrates to:

Rapidly discover new catalysts for functionalizing the 2-chloropyridine scaffold.

Optimize reaction conditions (e.g., solvent, base, temperature) for known transformations with high precision.

Screen for substrate scope by reacting 2-Chloropyridine-¹³C₅ with diverse libraries of building blocks to identify successful combinations. nih.gov

| HTS Workflow Step | Description | Role of 2-Chloropyridine-¹³C₅ |

| 1. Library Preparation | A library of reagents (e.g., different boronic acids, amines, or catalysts) is prepared in a multi-well plate format. bmglabtech.com | Acts as the common, isotopically-labeled reactant in each well. |

| 2. Reaction | 2-Chloropyridine-¹³C₅ is added to each well to initiate the reactions in parallel. | The reaction converts the labeled starting material into a labeled product. |

| 3. Quenching & Dilution | The reactions are stopped, and the mixtures are prepared for analysis. | N/A |

| 4. Analysis (LC-MS) | Each reaction mixture is injected into an LC-MS system for rapid analysis. nih.govnih.gov | The mass spectrometer is set to specifically detect the unique mass of the expected ¹³C₅-labeled product, allowing for unambiguous and sensitive quantification. |

| 5. Data Analysis | The amount of labeled product in each well is quantified to identify "hits" (i.e., successful reactions or highly active catalysts). | The clear mass signal simplifies data processing and reduces false positives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.